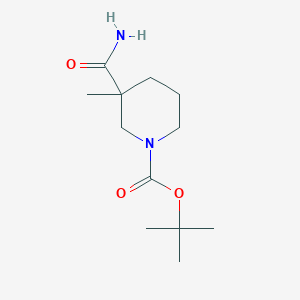
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H14FNO It is a derivative of naphthalene and pyrrole, featuring a fluorine atom at the 4-position of the naphthalene ring and a methanol group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoronaphthalene and 1-methyl-2-pyrrolecarboxaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluoronaphthalene with magnesium in anhydrous ether. This reaction forms 4-fluoronaphthylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-methyl-2-pyrrolecarboxaldehyde to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can reach intracellular targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ether
Uniqueness
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a fluorinated naphthalene ring and a pyrrole ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H14FNO |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4-fluoronaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-4-7-15(18)16(19)13-8-9-14(17)12-6-3-2-5-11(12)13/h2-10,16,19H,1H3 |
InChI Key |
CVPWIXHTLCFFEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(C3=CC=CC=C32)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


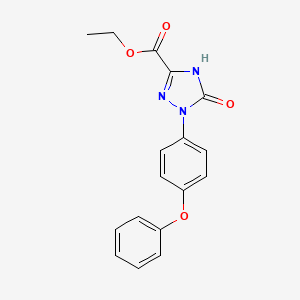
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)

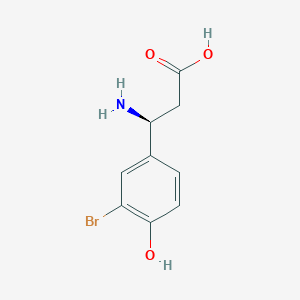

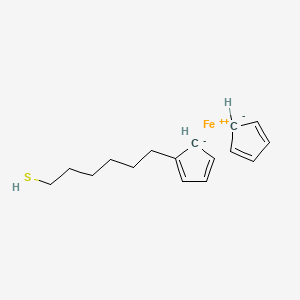
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
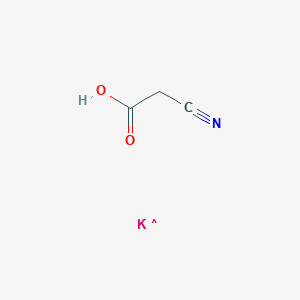
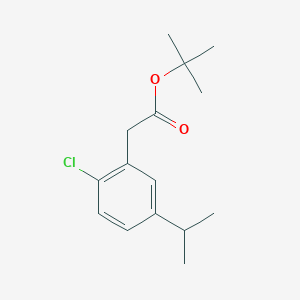
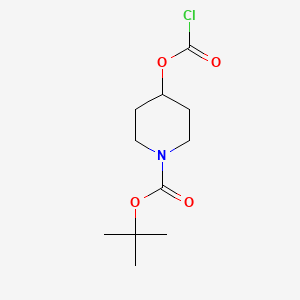
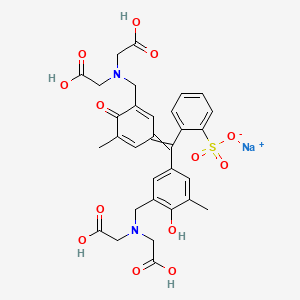
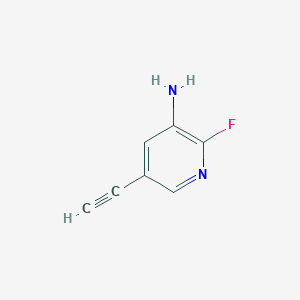
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
